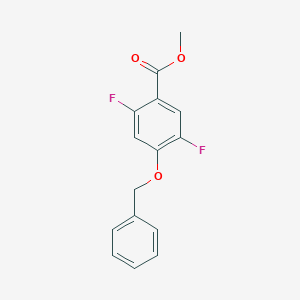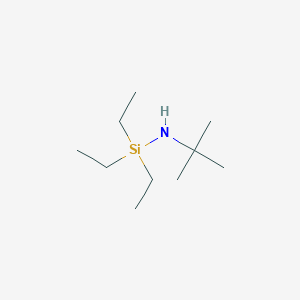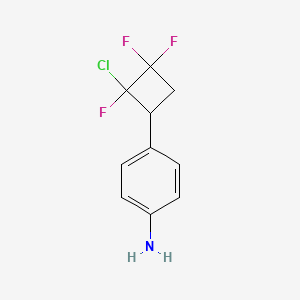
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline, also known as 4-TF-CBA, is a synthetic organic compound used in various scientific research applications. It has a molecular formula of C10H10ClF3N and is a colorless liquid with a pungent odor. It is soluble in organic solvents such as ethanol, chloroform, and ether, and is insoluble in water. 4-TF-CBA is a versatile compound with numerous applications in the fields of biochemistry, pharmacology, and organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline has a wide range of applications in scientific research. It has been used to study the effects of certain drugs on the central nervous system, as well as to study the structure and function of proteins and enzymes. 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline has also been used to study the metabolism of various compounds, including drugs, hormones, and vitamins. Additionally, 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline has been used to study the effects of certain drugs on the cardiovascular system.
Wirkmechanismus
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline is a lipophilic compound that is able to penetrate the cell membrane and bind to various target proteins and enzymes. It has been shown to interact with a number of different receptors, including the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as the dopamine D2 receptor. 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline has also been shown to inhibit the activity of certain enzymes, including tyrosine hydroxylase and monoamine oxidase.
Biochemical and Physiological Effects
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine hydroxylase and monoamine oxidase. Additionally, 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline has been shown to increase the activity of certain proteins, including the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as the dopamine D2 receptor. 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline has also been shown to alter the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline in laboratory experiments include its high solubility in organic solvents, its ability to penetrate the cell membrane, and its ability to interact with various receptors and enzymes. Additionally, 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline is relatively stable and has a low toxicity. The main limitation of using 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline in laboratory experiments is its pungent odor, which can be unpleasant for some people.
Zukünftige Richtungen
There are many potential future directions for the use of 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline in scientific research. For example, it could be used to study the effects of certain drugs on the cardiovascular system, as well as the effects of certain hormones and vitamins on the body. Additionally, 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline could be used to study the structure and function of proteins and enzymes, as well as to study the metabolism of various compounds. Finally, 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline could be used to study the effects of certain drugs on the central nervous system.
Synthesemethoden
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline is synthesized by a two-step process, starting with the reaction of 2-chloro-2,3,3-trifluorocyclobutene with aniline. The resulting product is then reacted with anhydrous aluminum chloride to form 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon, and the reaction can be monitored with thin-layer chromatography (TLC).
Eigenschaften
IUPAC Name |
4-(2-chloro-2,3,3-trifluorocyclobutyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N/c11-10(14)8(5-9(10,12)13)6-1-3-7(15)4-2-6/h1-4,8H,5,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOYTRZQVVISKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)Cl)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6296992.png)
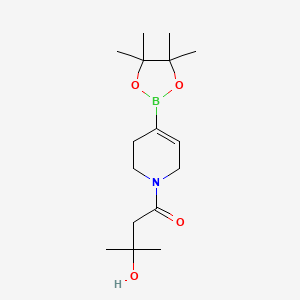


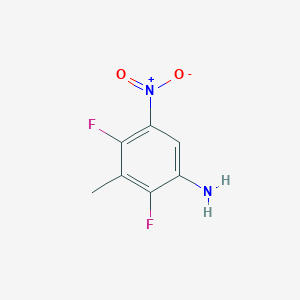


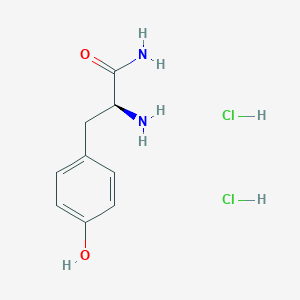
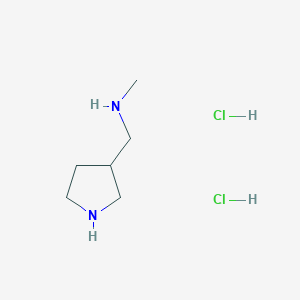
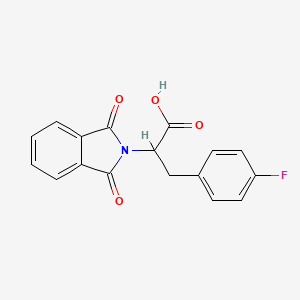
![5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene](/img/structure/B6297057.png)
